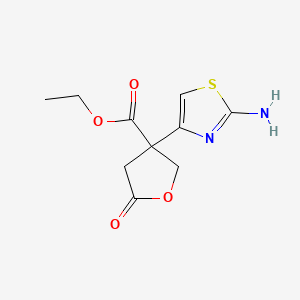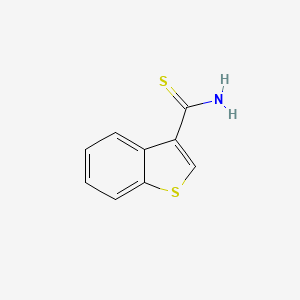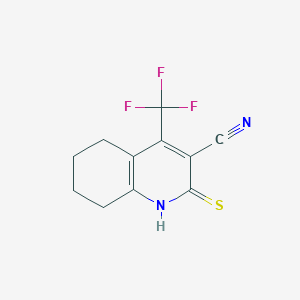
2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound that belongs to the class of tetrahydroquinolines, which are of significant interest in medicinal chemistry. The presence of a trifluoromethyl group (CF3) is notable for its metabolic stability and the ability to modulate the biological activity of the molecule. The tetrahydroquinoline core, being partially saturated, is a bicyclic ring that is often found in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been reported using one-pot methodologies. For instance, N2-substituted 2-amino-4-aryl-tetrahydroquinoline-3-carbonitriles were synthesized through a four-component reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines in a basic ionic liquid [bmim]OH. This process resulted in the cleavage of at least 11 bonds and the formation of 7 new bonds, indicating a complex transformation . Although the specific synthesis of 2-Mercapto-4-(trifluoromethyl)-tetrahydroquinoline-3-carbonitrile is not detailed, similar synthetic strategies could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by a bicyclic ring system that includes a partially saturated six-membered ring fused to a benzene ring. The trifluoromethyl group attached to the tetrahydroquinoline is a key feature that influences the molecule's electronic properties and bioavailability. The synthesis of trifluoromethyl-containing tetrahydroquinolines has been optimized using (1)H NMR studies, which are crucial for understanding the molecular conformation and electronic distribution within the molecule .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives can be influenced by the substituents present on the core structure. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can affect the reactivity of adjacent functional groups. The mercapto (–SH) group is a potential site for further chemical transformations, such as oxidation or alkylation, which can be exploited in the synthesis of more complex molecules. The one-pot synthesis approach mentioned in the provided papers suggests that these tetrahydroquinoline derivatives can participate in multi-component reactions, which are valuable for constructing diverse chemical libraries .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Mercapto-4-(trifluoromethyl)-tetrahydroquinoline-3-carbonitrile would be influenced by its functional groups. The trifluoromethyl group is known to increase the lipophilicity of the molecule, which can enhance membrane permeability and metabolic stability. The mercapto group may contribute to the molecule's ability to form hydrogen bonds, which could affect its solubility and binding interactions with biological targets. The chiral separation of racemic tetrahydroquinoline derivatives, as mentioned in the synthesis of related compounds, indicates that the stereochemistry of such molecules is an important factor in their physical properties and biological activity .
Safety And Hazards
This involves a description of the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
Orientations Futures
This could involve potential applications of the compound, areas of ongoing research, and unanswered questions about its properties or behavior.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
2-sulfanylidene-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)9-6-3-1-2-4-8(6)16-10(17)7(9)5-15/h1-4H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDUDTDTFZCTHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380167 |
Source


|
| Record name | 2-Sulfanylidene-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
CAS RN |
306935-92-2 |
Source


|
| Record name | 1,2,5,6,7,8-Hexahydro-2-thioxo-4-(trifluoromethyl)-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Sulfanylidene-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)
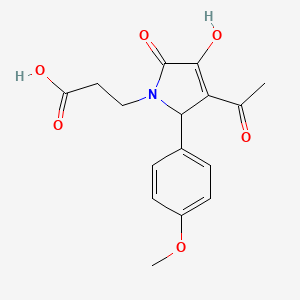
![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)
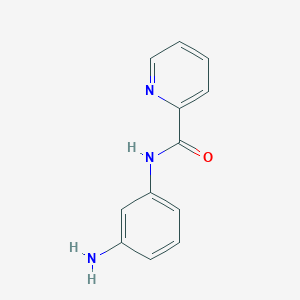

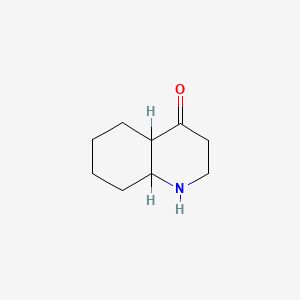
![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)
